molecular formula C8H11NaO4 B1623096 Sodium diallyloxyacetate CAS No. 24310-01-8

Sodium diallyloxyacetate

Cat. No.: B1623096
CAS No.: 24310-01-8
M. Wt: 194.16 g/mol
InChI Key: NGSRGPMIUOKCKY-UHFFFAOYSA-M
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Description

Sodium diallyloxyacetate (C₈H₁₁O₄Na) is the sodium salt of diallyloxyacetic acid. It is primarily utilized as a crosslinking agent in polymer chemistry, particularly in cosmetic formulations. For instance, it is employed in inverse latexes to stabilize emulsions and enhance the texture of cosmetic products . Its role in forming cross-linked networks in copolymers, such as those involving acrylamide and ammonium acrylate, makes it critical for creating durable, flexible materials in skincare and haircare products .

Properties

CAS No.

24310-01-8

Molecular Formula

C8H11NaO4

Molecular Weight

194.16 g/mol

IUPAC Name

sodium;2,2-bis(prop-2-enoxy)acetate

InChI

InChI=1S/C8H12O4.Na/c1-3-5-11-8(7(9)10)12-6-4-2;/h3-4,8H,1-2,5-6H2,(H,9,10);/q;+1/p-1

InChI Key

NGSRGPMIUOKCKY-UHFFFAOYSA-M

SMILES

C=CCOC(C(=O)[O-])OCC=C.[Na+]

Canonical SMILES

C=CCOC(C(=O)[O-])OCC=C.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Sodium Chloroacetate (C₂H₃ClO₂·Na)

  • Applications: Primarily used in chemical synthesis. Limited evidence on specific industrial roles, but its safety data sheet (SDS) highlights its reactive nature .
  • Reactivity and Hazards :
    • Incompatible with strong oxidizers , leading to hazardous decomposition products like HCl, CO, and CO₂ .
    • Requires stringent safety protocols: immediate eye flushing (10–15 minutes), skin washing, and medical consultation upon exposure .

Sodium Dichloroacetate (C₂HCl₂O₂Na)

  • Reactivity and Hazards :
    • Avoid contact with strong acids, bases, and oxidizers due to unpredictable reactions .
    • Requires PPE (gloves, goggles) and ventilation during handling .
  • Key Difference : Lacks the polymer-stabilizing properties of sodium diallyloxyacetate. Its hazards limit its utility outside controlled environments.

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate (C₉H₇O₈Na)

  • Applications : Used in pharmaceuticals, agrochemicals, and material science due to its antioxidant and chelating properties .
  • Key Difference : Its trihydroxybenzoyl group enables applications in drug synthesis and advanced material design, diverging from this compound’s niche in polymer crosslinking.

Sodium Acetate (C₂H₃O₂Na)

  • Applications : A ubiquitous compound in food preservation, buffer solutions, and heating pads.
  • Key Difference : Lacks functional groups (e.g., allyloxy or chloro) for specialized reactions, making it less versatile in advanced polymer chemistry compared to this compound.

Sodium Dehydroacetate (C₈H₇O₄Na)

  • Applications : A preservative and antimicrobial agent in food and cosmetics .
  • Key Difference : While both it and this compound are used in cosmetics, sodium dehydroacetate functions as a preservative , whereas this compound modifies material properties through crosslinking.

Data Tables

Table 1: Structural and Functional Comparison

Compound Chemical Formula Key Functional Groups Primary Applications
This compound C₈H₁₁O₄Na Diallyloxy, carboxylate Polymer crosslinking (cosmetics)
Sodium chloroacetate C₂H₃ClO₂·Na Chloro, carboxylate Chemical synthesis
Sodium dichloroacetate C₂HCl₂O₂Na Dichloro, carboxylate Laboratory research
Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate C₉H₇O₈Na Trihydroxybenzoyl, carboxylate Pharmaceuticals, agrochemicals
Sodium dehydroacetate C₈H₇O₄Na Pyran-dione, carboxylate Preservative

Research Findings and Industrial Relevance

  • This compound is pivotal in cosmetic formulations for improving emulsion stability, as evidenced by its use in patents by L’Oréal . Its low toxicity profile allows safe integration into skincare products.
  • Sodium chloroacetate and dichloroacetate are avoided in consumer products due to their corrosive and reactive nature , with research focused on their roles in synthetic chemistry .
  • Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate is under exploration for antioxidant applications, diverging from this compound’s mechanical role in polymers .

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